molecular formula C12H16N2 B2360352 n,alpha-Dimethyltryptamine CAS No. 299-24-1

n,alpha-Dimethyltryptamine

Cat. No. B2360352
CAS RN: 299-24-1
M. Wt: 188.274
InChI Key: HUWIYJREHSBOEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha,N-DMT, or α,N-dimethyltryptamine, is a lesser-known psychedelic drug. It is the α, N-dimethyl analog of DMT. α, N-DMT was first synthesized by Alexander Shulgin . In his book TiHKAL (Tryptamines I Have Known and Loved), Shulgin lists the dosage as 50-100 mg, and the duration as 6–8 hours . Very little data exists about the pharmacological properties, metabolism, and toxicity of α, N-DMT .


Molecular Structure Analysis

The molecular structure of α, N-DMT is similar to other psychedelics of the tryptamine class such as dimethyltryptamine (DMT) and α-methyltryptamine (α-MT) . The combined data demonstrate that DMT is formed from tryptophan, a common dietary amino acid, via the enzyme aromatic L-amino acid decarboxylase (AADC) formation of TA and its subsequent N, N-dimethylation .

Scientific Research Applications

Neural and Subjective Effects

Research shows that N,N-dimethyltryptamine (DMT) can significantly influence neural activities. A study conducted by Pallavicini et al. (2021) demonstrated that inhaled DMT decreases the power of alpha oscillations across the scalp, while increasing delta and gamma oscillations. These changes correlated with subjective reports of mystical-type experiences, suggesting potential applications in understanding consciousness and mystical experiences (Pallavicini et al., 2021).

Pharmacokinetic/Pharmacodynamic Analysis

Eckernäs et al. (2023) conducted a pharmacokinetic/pharmacodynamic analysis, showing that DMT suppresses alpha power and increases Lempel-Ziv complexity, which may aid in selecting appropriate doses for future clinical development (Eckernäs et al., 2023).

Hallucinogenic Properties and Potential Therapeutic Uses

A comprehensive review by Araújo et al. (2015) discussed the role of tryptamines, including DMT, as hallucinogens and their potential therapeutic applications. They highlighted the need for more research on pharmacological and toxicological properties to understand their impact on public health (Araújo et al., 2015).

Proteomic Changes in Human Cerebral Organoids

Dakić et al. (2017) explored the proteomic changes induced by 5-methoxy-N,N-dimethyltryptamine on human cerebral organoids. Their study offers insights into molecular alterations caused by this compound, potentially revealing its effects on brain metabolism (Dakić et al., 2017).

Endogenous Role and Therapeutic Potential

Rodrigues et al. (2019) assessed the role of endogenous DMT and the clinical applications of ayahuasca and DMT, proposing further research for new treatments for psychiatric disorders (Rodrigues et al., 2019).

Role in Tissue Protection, Regeneration, and Immunity

Frecska et al. (2013) suggested that DMT, beyond its psychotropic properties, may play a role in cellular protective mechanisms and could be a tool for medical therapies (Frecska et al., 2013).

Neurogenesis and Cognitive Enhancement

Morales-García et al. (2020) found that DMT activates adult neurogenesis, improving spatial learning and memory tasks. This finding suggests its potential use in enhancing cognitive functions (Morales-García et al., 2020).

Neuropharmacology and Potential Clinical Uses

Carbonaro & Gatch (2016) reviewed the neuropharmacology of DMT, emphasizing its potential as a clinical tool for treating anxiety and psychosis (Carbonaro & Gatch, 2016).

Inflammatory Markers and Mental Health

Uthaug et al. (2019) showed that 5-methoxy-N,N-dimethyltryptamine affects inflammatory markers and improves mental health, providing a base for future research in psychopharmacology (Uthaug et al., 2019).

Neuroprotective Effects in Hypoxia

Szabo et al. (2016) revealed that DMT displays potent protective effects against hypoxia via Sigma-1 receptor activation, suggesting its role in ameliorating the adverse effects of hypoxic/ischemic insult to the brain (Szabo et al., 2016).

Future Directions

The report proposes several new directions and experiments to ascertain the role of DMT in the brain, including brain mapping of enzymes responsible for the biosynthesis of DMT, further studies to elaborate its presence and role in the pineal gland, a reconsideration of binding site data, and new administration and imaging studies . There is also a focus on unveiling the direct mechanisms of DMT’s therapeutic effects that demonstrate transformative effects on mental well-being, particularly for conditions like depression, anxiety, and post-traumatic stress disorder .

properties

IUPAC Name

1-(1H-indol-3-yl)-N-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-9(13-2)7-10-8-14-12-6-4-3-5-11(10)12/h3-6,8-9,13-14H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUWIYJREHSBOEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CNC2=CC=CC=C21)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-indol-3-yl)-N-methylpropan-2-amine

CAS RN

299-24-1
Record name alpha,N-Dimethyltryptamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000299241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .ALPHA.,N-DIMETHYLTRYPTAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8WKV7YXX3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n,alpha-Dimethyltryptamine
Reactant of Route 2
Reactant of Route 2
n,alpha-Dimethyltryptamine
Reactant of Route 3
Reactant of Route 3
n,alpha-Dimethyltryptamine
Reactant of Route 4
Reactant of Route 4
n,alpha-Dimethyltryptamine
Reactant of Route 5
Reactant of Route 5
n,alpha-Dimethyltryptamine
Reactant of Route 6
Reactant of Route 6
n,alpha-Dimethyltryptamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.